2-(3-Iodophenyl)benzo[d]oxazol-6-amine
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Overview
Description
2-(3-Iodophenyl)benzo[d]oxazol-6-amine is an organic compound with the molecular formula C13H9IN2O. It is a derivative of benzo[d]oxazole, featuring an iodine atom attached to the phenyl ring and an amine group at the 6th position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)benzo[d]oxazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodoaniline with salicylaldehyde to form an intermediate Schiff base, which then undergoes cyclization in the presence of an oxidizing agent to yield the desired benzo[d]oxazole derivative .
Industrial Production Methods
Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)benzo[d]oxazol-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(3-Iodophenyl)benzo[d]oxazol-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazol-6-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and amine group play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine
- 2-(3-Methoxyphenyl)benzo[d]oxazol-6-amine
- 2-(3-Methylphenyl)benzo[d]oxazol-6-amine
Uniqueness
2-(3-Iodophenyl)benzo[d]oxazol-6-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, methoxy, and methyl analogs. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .
Properties
CAS No. |
69657-66-5 |
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Molecular Formula |
C13H9IN2O |
Molecular Weight |
336.13 g/mol |
IUPAC Name |
2-(3-iodophenyl)-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C13H9IN2O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,15H2 |
InChI Key |
LFMSUHYHVXMDDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=C(C=C3)N |
Origin of Product |
United States |
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